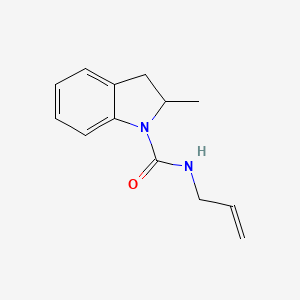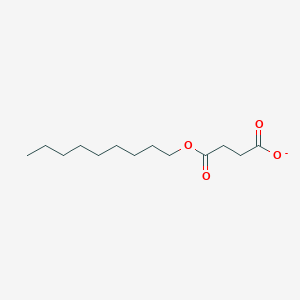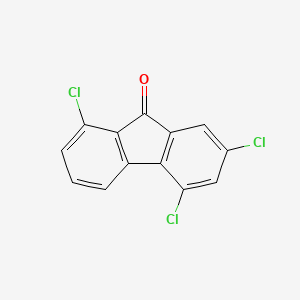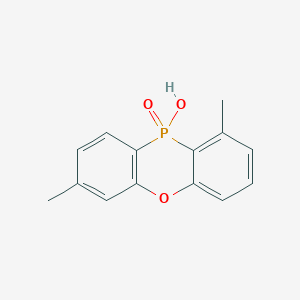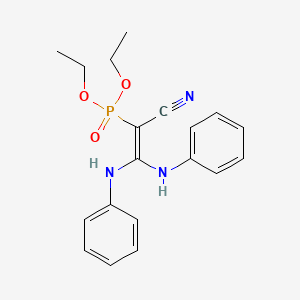
Benzoic acid, 4-(hexyloxy)-, 4-(methylthio)phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(hexyloxy)-, 4-(methylthio)phenyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-(methylthio)phenyl ester group, and the benzene ring is substituted with a hexyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(hexyloxy)-, 4-(methylthio)phenyl ester typically involves esterification reactions. One common method is the Fischer esterification, where benzoic acid reacts with 4-(methylthio)phenol in the presence of an acid catalyst, such as sulfuric acid, and an alcohol, such as hexanol. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and reduced reaction times. Additionally, the use of catalysts like zeolites or metal-organic frameworks can enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-(hexyloxy)-, 4-(methylthio)phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Benzoic acid, 4-(hexyloxy)-, 4-(methylthio)phenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-(hexyloxy)-, 4-(methylthio)phenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phenol and benzoic acid derivatives, which can then interact with cellular components. The hexyloxy and methylthio groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 4-methoxy-, phenyl ester: Similar structure but with a methoxy group instead of a hexyloxy group.
Benzoic acid, 4-methyl-, phenyl ester: Contains a methyl group instead of a hexyloxy group.
4-(Methylthio)benzoic acid: Lacks the ester group but has the methylthio substitution.
Uniqueness
Benzoic acid, 4-(hexyloxy)-, 4-(methylthio)phenyl ester is unique due to the combination of the hexyloxy and methylthio groups, which confer distinct chemical properties and potential applications. The hexyloxy group increases the compound’s hydrophobicity, while the methylthio group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
89407-51-2 |
|---|---|
Formule moléculaire |
C20H24O3S |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
(4-methylsulfanylphenyl) 4-hexoxybenzoate |
InChI |
InChI=1S/C20H24O3S/c1-3-4-5-6-15-22-17-9-7-16(8-10-17)20(21)23-18-11-13-19(24-2)14-12-18/h7-14H,3-6,15H2,1-2H3 |
Clé InChI |
TZHQWSVHGXLQRC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[6-(Ethylsulfanyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14374481.png)
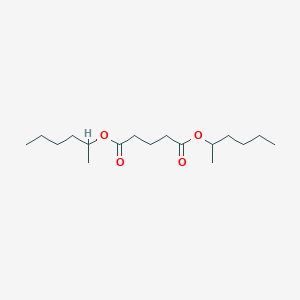
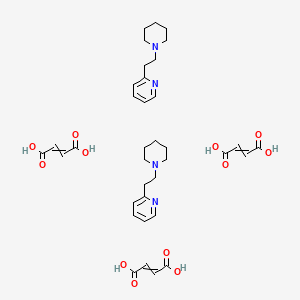
![2-[(1-Iodo-3-methylpent-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14374500.png)
![N-(3-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14374503.png)
![2-[(2-Hydroxyphenyl)methylamino]acetic acid;hydrochloride](/img/structure/B14374507.png)
